1-Bromo-4-(2-methylpropylsulfanyl)benzene
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Overview
Description
1-Bromo-4-(2-methylpropylsulfanyl)benzene is an organic compound with the molecular formula C10H13BrS It is a derivative of benzene, where a bromine atom and a sulfanyl group substituted with a 2-methylpropyl chain are attached to the benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(2-methylpropylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 4-[(2-methylpropyl)sulfanyl]benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .
Industrial production methods may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-Bromo-4-(2-methylpropylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, reacting with sodium methoxide can yield 4-[(2-methylpropyl)sulfanyl]anisole.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
1-Bromo-4-(2-methylpropylsulfanyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds through coupling reactions.
Biology: Its derivatives may be used in the study of biological systems, particularly in the development of probes for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-methylpropylsulfanyl)benzene in chemical reactions involves the activation of the bromine atom and the sulfanyl group. The bromine atom, being a good leaving group, facilitates substitution and coupling reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which can further participate in various chemical transformations .
Comparison with Similar Compounds
1-Bromo-4-(2-methylpropylsulfanyl)benzene can be compared with other similar compounds such as:
1-Bromo-4-[(methylsulfanyl)methyl]benzene: This compound has a methylsulfanyl group instead of a 2-methylpropylsulfanyl group, leading to different reactivity and applications.
1-Bromo-4-(pentafluorosulfanyl)benzene: The presence of a pentafluorosulfanyl group significantly alters the electronic properties and reactivity of the compound.
1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene:
Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(2-methylpropylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWUDDUCAJYPPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501202 |
Source
|
Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76542-18-2 |
Source
|
Record name | 1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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